An In-depth Technical Guide to Diethyl 2-fluoro-2-phenylmalonate (CAS 584-00-9)
An In-depth Technical Guide to Diethyl 2-fluoro-2-phenylmalonate (CAS 584-00-9)
Introduction: The Significance of α-Fluorination in Malonic Esters
Diethyl 2-fluoro-2-phenylmalonate is a specialized organofluorine compound that stands as a valuable building block in modern synthetic chemistry. Unlike its non-fluorinated counterpart, diethyl phenylmalonate, the introduction of a fluorine atom at the quaternary α-carbon fundamentally alters the molecule's electronic properties, reactivity, and stereochemical potential. The incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and reactivity of Diethyl 2-fluoro-2-phenylmalonate, offering a technical resource for its effective application in research and development.
Chemical Identity and Physicochemical Properties
The core identity of Diethyl 2-fluoro-2-phenylmalonate is defined by its unique arrangement of a phenyl ring and a fluorine atom sharing the α-carbon of a diethyl malonate backbone. This structure precludes the typical enolization chemistry seen in standard malonic esters, shifting its reactive profile towards chemistry of the ester groups and the aromatic ring.
Molecular Structure
Caption: Molecular structure of Diethyl 2-fluoro-2-phenylmalonate.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of Diethyl 2-fluoro-2-phenylmalonate and its non-fluorinated parent compound for comparison. Data for the target compound is based on structurally similar molecules and predictive models due to limited direct experimental values in the literature.
| Property | Diethyl 2-fluoro-2-phenylmalonate | Diethyl phenylmalonate (for comparison) | Reference |
| CAS Number | 584-00-9 | 83-13-6 | - |
| Molecular Formula | C₁₃H₁₅FO₄ | C₁₃H₁₆O₄ | [3] |
| Molecular Weight | 254.25 g/mol | 236.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Clear, colorless to yellowish liquid after melting | [4][5][6] |
| Boiling Point | Estimated: ~175-185 °C at 14 mmHg | 170-172 °C at 14 mmHg | [5][7][8] |
| Density | Estimated: ~1.15 g/cm³ at 25 °C | 1.095 g/mL at 25 °C | [5][8][9] |
| Refractive Index (n²⁰/D) | Not available | 1.491 | [7][9] |
| Water Solubility | Predicted to be sparingly soluble/immiscible | Immiscible | [8][10] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, DCM, DMSO | Soluble in ethanol, ether, acetone, chloroform, DMSO | [6][10][11] |
| pKa (of α-H) | Not Applicable | ~11.84 (Predicted) | [8][12] |
Spectroscopic and Analytical Profile
Characterization of Diethyl 2-fluoro-2-phenylmalonate relies on a combination of spectroscopic techniques. The presence of the fluorine atom provides a unique handle for analysis, particularly in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.3-7.5 ppm. The two ethyl groups will present as a quartet for the diastereotopic methylene protons (-OCH₂) around δ 4.2-4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.
-
¹³C NMR: The carbon spectrum will be distinguished by the C-F coupling. The quaternary α-carbon signal will appear as a doublet with a large one-bond coupling constant (¹JCF). Other expected signals include those for the aromatic carbons, the two equivalent ester carbonyl carbons, and the two ethyl groups.
-
¹⁹F NMR: The fluorine spectrum is the simplest and most diagnostic, expected to show a single resonance for the single fluorine environment. This peak can be used for quantitative analysis against a fluorine-containing internal standard.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl groups.
-
~1750-1735 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional groups.[13]
-
~1250-1100 cm⁻¹: C-O stretching from the ester linkages and a C-F stretching vibration.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 254. Key fragmentation pathways for malonic esters include the loss of an ethoxy radical (∙OEt, M-45), an ethoxycarbonyl radical (∙CO₂Et, M-73), or the entire diethyl malonate moiety.[14] The presence of the fluorine atom will influence the fragmentation pattern compared to its non-fluorinated analog.
Synthesis and Reactivity
The synthesis and reactivity of Diethyl 2-fluoro-2-phenylmalonate are dictated by the strategic introduction and subsequent influence of the α-fluoro substituent.
Synthetic Approach: Electrophilic Fluorination
The most direct and modern approach to synthesizing the title compound is through the electrophilic fluorination of its precursor, Diethyl 2-phenylmalonate. This transformation creates the C-F bond at the active methylene position.
Caption: General workflow for the synthesis of Diethyl 2-fluoro-2-phenylmalonate.
Exemplary Experimental Protocol (Adapted from similar fluorinations):
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Diethyl 2-phenylmalonate (1.0 eq.) in a suitable anhydrous aprotic solvent, such as acetonitrile or 1,2-dichloroethane.
-
Fluorination: To this solution, add an electrophilic fluorinating reagent, such as N-Fluorobis(benzenesulfon)imide (NFSI) or Selectfluor® (1.1-1.2 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.[4]
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure liquid product.[4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of dry solvents and an inert atmosphere is critical to prevent the reaction of the fluorinating agent with water, which would reduce its efficacy.
-
Electrophilic Fluorinating Agent: Reagents like NFSI and Selectfluor are chosen for their relative safety and high efficiency in delivering an electrophilic fluorine ("F⁺") to electron-rich centers like the enolate of the malonic ester.
-
Aprotic Solvent: Solvents like acetonitrile are used because they can dissolve the reactants without interfering with the fluorination mechanism.
Core Reactivity Profile
The α-fluoro group acts as a potent electron-withdrawing substituent, which deactivates the molecule towards further α-substitution. Its reactivity is therefore focused on other parts of the molecule.
-
Ester Manipulation: The two diethyl ester groups can undergo standard transformations such as hydrolysis (saponification) to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to the diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the fluoromalonate group acting as a deactivating meta-director.
-
Influence on Adjacent Groups: The fluorine atom enhances the electrophilicity of the ester carbonyl carbons, potentially increasing their susceptibility to nucleophilic attack compared to the non-fluorinated analog.[15] This makes fluorinated esters valuable as activated intermediates in synthesis.[15]
Applications in Research and Drug Development
Diethyl 2-fluoro-2-phenylmalonate is not a final product but a strategic intermediate. Its value lies in its utility as a precursor for more complex molecules, particularly in the life sciences.[3][16]
-
Pharmaceutical Building Block: The α-fluoro-α-phenylacetic acid motif, accessible from this malonate after hydrolysis and decarboxylation, is a key structural element in various biologically active compounds. The fluorine atom can block metabolic oxidation at the α-position, a common strategy for increasing a drug's half-life.[1][2]
-
Fine-Tuning Molecular Properties: The introduction of fluorine allows for the precise modulation of a molecule's properties.[1][2] Researchers can use this building block to systematically study how fluorination at a specific site affects biological activity, membrane permeability, and metabolic stability.[1][2]
-
Materials Science: Fluorinated organic compounds are also explored in materials science for creating polymers and other materials with unique thermal and electronic properties.[3][17]
Safety and Handling
While specific toxicological data for Diethyl 2-fluoro-2-phenylmalonate is limited, standard laboratory precautions for handling chemical reagents should be strictly followed, based on data from similar compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18][19]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[18][20]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[18][19][20] Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[18][20]
Conclusion
Diethyl 2-fluoro-2-phenylmalonate represents a sophisticated and highly useful synthetic intermediate. Its defining feature—the α-fluoro substituent—imparts unique physicochemical and reactive properties that distinguish it from traditional malonic esters. A thorough understanding of its spectroscopic signature, synthetic pathways, and inherent reactivity enables researchers to leverage this molecule for the construction of advanced fluorinated compounds, particularly in the pursuit of novel therapeutics and materials.
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